1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride
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Overview
Description
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride typically involves multiple steps. One common synthetic route includes the protection of phenolic groups using 4-methoxybenzyl chloride (PMB-Cl) under ultrasound-promoted conditions . This method is efficient and produces high yields of the protected intermediates. The final product is obtained through subsequent reactions involving benzimidazole derivatives and appropriate reagents under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of production.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride can be compared with other benzimidazole derivatives and similar compounds such as:
1-(4-Methoxybenzyl)piperazine: Used as a pharmaceutical intermediate with similar protective group chemistry.
1,2,4-Triazole derivatives: Known for their antimicrobial and antiviral activities, these compounds share some structural similarities and biological activities with benzimidazole derivatives
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.3ClH/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18;;;/h2-8,10H,9,16H2,1H3;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJUKQEFMGHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697989 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-57-1 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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